Cas no 1289102-99-3 (6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde)
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-4-(trifluoromethyl)nicotinaldehyde
- 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde
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- Inchi: 1S/C7H5F3N2O/c8-7(9,10)5-1-6(11)12-2-4(5)3-13/h1-3H,(H2,11,12)
- InChI Key: CRCWQWXTXUYZRI-UHFFFAOYSA-N
- SMILES: FC(C1=CC(N)=NC=C1C=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- XLogP3: 0.9
- Topological Polar Surface Area: 56
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015545-250mg |
6-Amino-4-(trifluoromethyl)nicotinaldehyde |
1289102-99-3 | 95% | 250mg |
$960.40 | 2022-04-03 | |
| Alichem | A029015545-1g |
6-Amino-4-(trifluoromethyl)nicotinaldehyde |
1289102-99-3 | 95% | 1g |
$2,750.25 | 2022-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2660-100mg |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
1289102-99-3 | 95% | 100mg |
¥2970.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2660-250mg |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
1289102-99-3 | 95% | 250mg |
¥3960.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2660-500mg |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
1289102-99-3 | 95% | 500mg |
¥6600.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2660-1g |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
1289102-99-3 | 95% | 1g |
¥9900.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1561575-100mg |
6-Amino-4-(trifluoromethyl)nicotinaldehyde |
1289102-99-3 | 98% | 100mg |
¥5713.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2660-100.0mg |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
1289102-99-3 | 95% | 100.0mg |
¥2970.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2660-250.0mg |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
1289102-99-3 | 95% | 250.0mg |
¥3960.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2660-500.0mg |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
1289102-99-3 | 95% | 500.0mg |
¥6600.0000 | 2025-04-12 |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde Suppliers
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde
6-Amino-4-(trifluoromethyl)pyridine-3-carbaldehyde: Properties, Applications, and Market Insights
6-Amino-4-(trifluoromethyl)pyridine-3-carbaldehyde (CAS No. 1289102-99-3) is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This pyridine derivative features an amino group at the 6-position and a trifluoromethyl group at the 4-position, making it a valuable intermediate for synthesizing bioactive molecules. Its unique chemical structure combines the electron-withdrawing properties of the trifluoromethyl group with the reactivity of the aldehyde functionality, enabling diverse applications in drug discovery and material science.
The growing interest in fluorinated pyridine compounds like 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde stems from their enhanced metabolic stability and lipophilicity, which are crucial for developing new therapeutics. Researchers are particularly focused on its role in designing kinase inhibitors and antiviral agents, addressing current challenges in oncology and infectious diseases. The compound's CAS 1289102-99-3 is frequently searched in scientific databases, reflecting its importance in medicinal chemistry.
From a synthetic perspective, 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde serves as a versatile building block for multicomponent reactions and catalyzed transformations. Its aldehyde group readily participates in condensation reactions, while the amino group facilitates further functionalization. Recent publications highlight its utility in creating Schiff base ligands for metal complexes and bioactive heterocycles, aligning with the pharmaceutical industry's demand for novel scaffolds.
The market for trifluoromethylated pyridine derivatives has expanded significantly, driven by their applications in crop protection chemicals and pharmaceutical intermediates. With increasing R&D investments in fluorine chemistry, CAS 1289102-99-3 has gained attention from specialty chemical suppliers. Analytical studies confirm its high purity (>98%) by HPLC, meeting the stringent requirements of GMP-compliant synthesis.
Environmental and regulatory considerations for 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde follow standard protocols for laboratory chemicals. Proper handling includes using personal protective equipment and working in well-ventilated areas. While not classified as hazardous under current regulations, its storage recommendations emphasize protection from moisture and light to maintain stability.
Future research directions for 1289102-99-3 include exploring its potential in PET radiopharmaceuticals (due to the fluorine-18 isotope compatibility) and covalent inhibitor design. The compound's structural features make it particularly interesting for developing targeted protein degraders (PROTACs), a hot topic in drug discovery. Patent analyses reveal growing intellectual property activity around similar trifluoromethyl pyridine aldehydes, indicating their commercial value.
For researchers sourcing 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde, key specifications include: white to off-white crystalline powder, molecular weight 204.13 g/mol, and solubility in common organic solvents. Advanced purification techniques like recrystallization or column chromatography can achieve >99% purity for sensitive applications. The compound's stability profile allows long-term storage at -20°C under inert atmosphere.
The synthesis of 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde typically involves Vilsmeier-Haack formylation of appropriate pyridine precursors or oxidative cleavage of corresponding alcohols. Recent process optimization studies have improved yields through microwave-assisted reactions and flow chemistry approaches, reducing production costs for this valuable intermediate.
In analytical characterization, 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde shows distinctive signals in 1H NMR (δ 9.85 ppm for aldehyde proton) and 19F NMR (δ -62 ppm for CF3 group). Mass spectrometry confirms the molecular ion peak at m/z 204, while IR spectroscopy reveals characteristic stretches for both amino and aldehyde functionalities. These analytical markers facilitate quality control during production and formulation.
Emerging applications for CAS 1289102-99-3 include its use in metal-organic frameworks (MOFs) for gas storage and fluorescent probes for biological imaging. The compound's ability to coordinate with metal ions while maintaining fluorescence properties makes it attractive for developing sensor materials. Such interdisciplinary applications demonstrate the versatility of this pyridine-carbaldehyde derivative beyond traditional pharmaceutical uses.
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